tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group linked to a but-3-yn-1-yloxyethyl chain. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures through various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a but-3-yn-1-yloxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the but-3-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (2-(but-3-yn-1-yloxy)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its but-3-yn-1-yloxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(2-but-3-ynoxyethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-6-8-14-9-7-12-10(13)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13) |
InChI Key |
WVBHURHBQVNIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC#C |
Origin of Product |
United States |
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